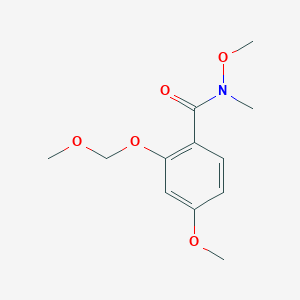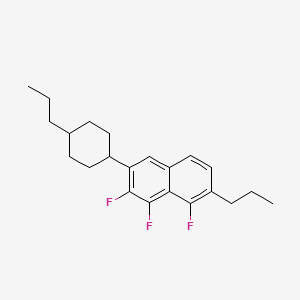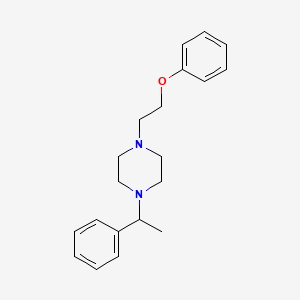
(2S)-4-Ethyl-2-(4-nitrophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-Ethyl-2-(4-nitrophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of an ethyl group at the 4th position and a nitrophenyl group at the 2nd position of the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Ethyl-2-(4-nitrophenyl)morpholine typically involves the reaction of morpholine with appropriate reagents to introduce the ethyl and nitrophenyl groups. One common method involves the alkylation of morpholine with ethyl bromide to form 4-ethylmorpholine. Subsequently, nitration of the phenyl ring is achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are typically carried out in batch or continuous reactors, with stringent control over reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4-Ethyl-2-(4-nitrophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various alkyl or aryl substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-4-Ethyl-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethylmorpholine: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
2-(4-Nitrophenyl)morpholine: Lacks the ethyl group, which may affect its reactivity and interactions.
4-Methyl-2-(4-nitrophenyl)morpholine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(2S)-4-Ethyl-2-(4-nitrophenyl)morpholine is unique due to the presence of both the ethyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
920798-98-7 |
|---|---|
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
(2S)-4-ethyl-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C12H16N2O3/c1-2-13-7-8-17-12(9-13)10-3-5-11(6-4-10)14(15)16/h3-6,12H,2,7-9H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
ZRWCEEVNQSJDRU-GFCCVEGCSA-N |
Isomerische SMILES |
CCN1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCN1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)


![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)



![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)


![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)
![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)
